Ethyl 6-chloro-3-fluoropyridine-2-acetate
CAS No.:
Cat. No.: VC18654829
Molecular Formula: C9H9ClFNO2
Molecular Weight: 217.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClFNO2 |
|---|---|
| Molecular Weight | 217.62 g/mol |
| IUPAC Name | ethyl 2-(6-chloro-3-fluoropyridin-2-yl)acetate |
| Standard InChI | InChI=1S/C9H9ClFNO2/c1-2-14-9(13)5-7-6(11)3-4-8(10)12-7/h3-4H,2,5H2,1H3 |
| Standard InChI Key | WMZJMYXPONLZGI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=C(C=CC(=N1)Cl)F |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
Ethyl 6-chloro-3-fluoropyridine-2-acetate (CAS: 1393567-23-1 ) belongs to the pyridine family, a six-membered aromatic ring containing one nitrogen atom. The substituents on the pyridine ring are critical to its reactivity:
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Chlorine at the 6-position enhances electrophilic substitution reactivity due to its electron-withdrawing nature.
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Fluorine at the 3-position introduces steric and electronic effects, influencing intermolecular interactions.
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The ethyl acetate group at the 2-position provides a versatile handle for further functionalization, such as hydrolysis to carboxylic acids or transesterification .
The molecular formula is C₉H₉ClFNO₂, with a molecular weight of 217.62 g/mol . Comparative analysis with ethyl 4-chloro-3-fluoropyridine-2-acetate (CAS: 1393544-30-3 ) reveals that positional isomerism significantly alters physicochemical properties. For instance, the 6-chloro-3-fluoro substitution pattern may enhance metabolic stability compared to 4-chloro-3-fluoro analogs, a hypothesis supported by studies on related agrochemicals .
Spectroscopic Identification
While experimental spectral data for ethyl 6-chloro-3-fluoropyridine-2-acetate is unavailable, analogous compounds provide reference benchmarks:
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¹H NMR: Peaks near δ 1.3 ppm (triplet, CH₂CH₃) and δ 4.2 ppm (quartet, OCH₂) confirm the ethyl ester group. Aromatic protons resonate between δ 7.5–8.5 ppm, split due to coupling with fluorine.
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¹³C NMR: The carbonyl carbon (C=O) appears near δ 170 ppm, while fluorine and chlorine substituents deshield adjacent carbons .
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MS: Molecular ion peaks at m/z 217–218 ([M]⁺) and fragment ions corresponding to loss of COOEt (44 Da) or Cl (35 Da) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl 6-chloro-3-fluoropyridine-2-acetate likely involves multistep strategies common to halogenated pyridines:
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Ring Formation: Condensation of enamine intermediates with acetylene derivatives, followed by cyclization.
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Halogenation: Sequential chlorination and fluorination using reagents like POCl₃ (for Cl) and Selectfluor® (for F) .
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Esterification: Reaction of the corresponding carboxylic acid with ethanol in the presence of H₂SO₄ or DCC .
A representative pathway for ethyl 4-chloro-3-fluoropyridine-2-acetate involves:
Adapting this route for the 6-chloro-3-fluoro isomer would require careful control of reaction conditions to direct halogen placement.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring precise positioning of chlorine and fluorine atoms. Directed ortho-metalation or directed C-H activation may improve selectivity .
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Purification: Chromatographic separation (e.g., silica gel, HPLC) is often necessary due to byproducts from incomplete halogenation .
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Yield: Reported yields for analogous compounds range from 40–70%, depending on the halogenation step .
Physical and Chemical Properties
Thermodynamic Parameters
Data extrapolated from related compounds suggest:
Reactivity Profile
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Nucleophilic Aromatic Substitution: The 6-chloro group is susceptible to displacement by amines or alkoxides .
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Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester converts to the carboxylic acid, a precursor for amide formation .
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Electrophilic Substitution: Fluorine directs incoming electrophiles to the 4-position, though steric hindrance from the ester group may limit reactivity.
Applications in Research and Industry
Pharmaceutical Intermediates
Ethyl 6-chloro-3-fluoropyridine-2-acetate serves as a building block for bioactive molecules. For example:
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Antibacterial Agents: Pyridine derivatives with halogen and ester groups show activity against Gram-positive bacteria.
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Kinase Inhibitors: The fluorine atom enhances binding affinity to ATP pockets in kinases, as seen in Florpyrauxifen-benzyl analogs .
Agrochemical Development
In agrochemistry, halogenated pyridines are precursors to herbicides and insecticides. The compound’s metabolic stability, conferred by fluorine, aligns with trends in crop protection agent design .
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